![molecular formula C24H24N4O2 B2928394 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine CAS No. 1251600-95-9](/img/no-structure.png)

3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

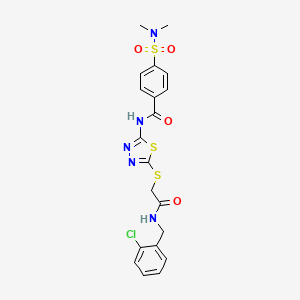

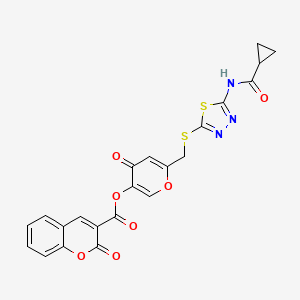

The compound “3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a phenyl ring with a methoxy group, and another phenyl ring with a pyrrolidin-1-ylcarbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, phenyl rings, and the pyrrolidin-1-ylcarbonyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyridazine ring might undergo reactions at the nitrogen atoms, and the methoxy group could potentially be replaced by other groups in a substitution reaction .科学的研究の応用

Herbicidal Activities

Research into pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine, has revealed significant herbicidal activities. Xu et al. (2012) synthesized a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds exhibited exceptional herbicidal activities, with some showing effectiveness at very low dosages. This suggests potential agricultural applications, particularly in weed management and crop protection Xu et al., 2012.

Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine have been extensively studied. Zohdi et al. (1997) reported the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrrolidino[3,4-d]isoxazolines. These efforts contribute to a deeper understanding of the chemical properties and potential applications of these compounds in pharmaceuticals and materials science Zohdi et al., 1997.

Antimicrobial Activity

Compounds structurally similar to 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine have been explored for their antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity against various bacteria and fungi, indicating potential for the development of new antimicrobial agents Mickevičienė et al., 2015.

Anticancer Evaluation

The exploration of pyridazine derivatives for anticancer activity has led to the identification of compounds with significant potential. Popovici et al. (2019) synthesized and evaluated new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives, showing promising in vitro anticancer activity against a variety of cancer cell lines. This research underscores the potential of pyridazine derivatives in the development of new anticancer therapies Popovici et al., 2019.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine involves the reaction of 2-methoxyphenol with 2-bromo-5-nitropyridazine to form 3-(2-methoxyphenoxy)pyridazine. This intermediate is then reacted with 4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "2-methoxyphenol", "2-bromo-5-nitropyridazine", "4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: 2-methoxyphenol is reacted with 2-bromo-5-nitropyridazine in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)pyridazine.", "Step 2: 3-(2-methoxyphenoxy)pyridazine is then reacted with 4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form the final product, 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine." ] } | |

CAS番号 |

1251600-95-9 |

製品名 |

3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine |

分子式 |

C24H24N4O2 |

分子量 |

400.482 |

IUPAC名 |

N-cyclohexyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29) |

InChIキー |

HPUCYSFNEWWKAC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2928313.png)

![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)

![7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2928317.png)

![8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B2928324.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)